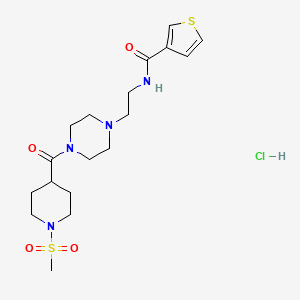

N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H29ClN4O4S2 and its molecular weight is 465.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. Its structure incorporates piperidine and piperazine moieties, which are known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H27N3O8S, with a molecular weight of 489.6 g/mol. The presence of the methylsulfonyl group and thiophene ring contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H27N3O8S |

| Molecular Weight | 489.6 g/mol |

| CAS Number | 1351594-79-0 |

Research indicates that compounds featuring piperazine and piperidine structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanism of action for this compound may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases that are critical in cancer cell proliferation.

- Modulation of Neurotransmitter Receptors : The piperazine structure can influence neurotransmitter activity, potentially providing neuroprotective effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study demonstrated that related thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, as piperazine derivatives have been associated with reduced inflammation markers in vitro. For example, compounds containing the methylsulfonyl group have shown promise in inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

Preliminary screenings indicate that the compound may possess antimicrobial properties. Similar piperazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of a series of thiophene-based compounds, including derivatives similar to our target compound. The results indicated that these compounds significantly inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 5 to 15 µM .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of piperazine derivatives. The study found that these compounds effectively reduced TNF-alpha levels in LPS-induced macrophages, showcasing their potential as anti-inflammatory agents .

Aplicaciones Científicas De Investigación

Chemical Profile

Chemical Properties:

- Molecular Formula: C19H27N3O8S

- Molecular Weight: 489.6 g/mol

- CAS Number: 1351594-79-0

This compound features a piperidine ring linked to a piperazine moiety and a thiophene carboxamide, suggesting potential for diverse biological activities.

Metabolic Disorders

Research indicates that compounds similar to N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in the metabolism of glucocorticoids, and its inhibition is linked to the treatment of metabolic syndrome, which includes conditions such as type 2 diabetes, obesity, and insulin resistance .

Case Study:

A study demonstrated that compounds inhibiting 11β-HSD1 effectively reduced hyperglycemia in diabetic models, highlighting their potential application in managing metabolic disorders .

Central Nervous System Disorders

The compound's structural attributes suggest potential efficacy in treating central nervous system (CNS) disorders. Inhibition of specific pathways may contribute to neuroprotective effects, making it a candidate for conditions such as Alzheimer's disease and mild cognitive impairment .

Case Study:

Research involving similar piperazine derivatives showed promising results in improving cognitive function in animal models of Alzheimer's disease, indicating that modifications to the piperazine structure can enhance neuroprotective properties .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of compounds with structural similarities to this compound. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Study:

A recent investigation reported that derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest, making these compounds valuable in cancer therapy .

Summary Table of Applications

Análisis De Reacciones Químicas

Table 1: Key Reaction Steps and Conditions

Methylsulfonyl-Piperidine Core

-

Stability : Resistant to hydrolysis under acidic/basic conditions due to the strong electron-withdrawing nature of the sulfonyl group.

-

Elimination reactions : May undergo β-elimination under high-temperature basic conditions, forming a conjugated diene .

Piperazine Ring

-

Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides or acyl chlorides. For example, reaction with 4-chlorobenzyl chloride forms N-benzyl derivatives .

-

Chelation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), as observed in analogs .

Thiophene-3-Carboxamide

-

Electrophilic substitution : Thiophene undergoes sulfonation or halogenation at the 2- or 5-positions under mild conditions .

-

Amide hydrolysis : Cleavage via strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) yields thiophene-3-carboxylic acid and the corresponding amine .

Degradation Under Stress Conditions

Stability studies on structural analogs reveal:

-

Thermal decomposition : Degrades above 200°C, releasing SO₂ (from sulfonyl group) and CO₂.

-

Photolysis : Thiophene ring undergoes [2+2] cycloaddition under UV light, forming dimeric byproducts .

-

Oxidative cleavage : Piperazine ring oxidizes to pyrazine derivatives in the presence of H₂O₂ or KMnO₄ .

Table 2: Degradation Pathways

Comparative Reactivity of Structural Analogs

Data from related compounds highlight trends:

Propiedades

IUPAC Name |

N-[2-[4-(1-methylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S2.ClH/c1-28(25,26)22-6-2-15(3-7-22)18(24)21-11-9-20(10-12-21)8-5-19-17(23)16-4-13-27-14-16;/h4,13-15H,2-3,5-12H2,1H3,(H,19,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTRAMNJDDSWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.